Nicotinamide 1,N6-ethenoadenine dinucleotide

Description

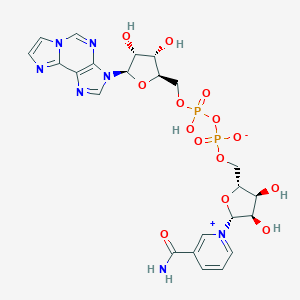

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDBQDNBEQHDHK-BSLNIGMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38806-38-1 | |

| Record name | Nicotinamide 1,N(6)-ethenoadenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide 1,N6-ethenoadeninedinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Quantum Yield of Nicotinamide 1,N6-Ethenoadenine Dinucleotide (ε-NAD+)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ε-NAD+ as a Fluorescent Probe

Nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+), a fluorescent analog of nicotinamide adenine dinucleotide (NAD+), has emerged as an indispensable tool in biochemical and pharmacological research.[1] Its intrinsic fluorescence allows for the real-time monitoring of NAD+-dependent enzymatic reactions, making it particularly valuable for high-throughput screening (HTS) of enzyme inhibitors and for elucidating complex biological pathways.[2][3] A critical parameter that governs the utility of any fluorophore is its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.[4] Understanding the quantum yield of ε-NAD+ and the factors that modulate it is paramount for the design of robust and sensitive assays, and for the accurate interpretation of experimental data. This guide provides a comprehensive overview of the quantum yield of ε-NAD+, from its fundamental principles to its practical applications in drug discovery.

Fundamentals of Fluorescence Quantum Yield

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an electronically excited state and subsequently returns to its ground state by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield.

The Jablonski Diagram: A Visual Representation of Molecular Photophysics

The Jablonski diagram illustrates the electronic states of a molecule and the transitions between them. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is followed by rapid non-radiative relaxation to the lowest vibrational level of the S₁ state. From here, the molecule can return to the ground state via several pathways:

-

Fluorescence (Radiative Decay): Emission of a photon. The energy of the emitted photon is typically lower (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Non-Radiative Decay:

-

Internal Conversion: A radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The excess energy is dissipated as heat.

-

Intersystem Crossing: A radiationless transition between electronic states of different spin multiplicities (e.g., S₁ → T₁), where T₁ is the first excited triplet state.

-

The quantum yield is a measure of the probability that an excited molecule will decay via fluorescence.

Caption: Jablonski diagram illustrating electronic transitions.

Spectroscopic Properties and Quantum Yield of ε-NAD+

The fluorescence of ε-NAD+ arises from the etheno-adenine moiety, which is formed by the reaction of chloroacetaldehyde with the adenine ring of NAD+.[1] This modification imparts desirable fluorescent properties that are absent in the parent molecule, NAD+, which is non-fluorescent in its oxidized state.[5]

Spectroscopic Profile

| Property | Value | Reference |

| Excitation Maximum (λex) | ~300 nm | [6] |

| Emission Maximum (λem) | ~410 nm | [6] |

| Molar Extinction Coefficient (ε) at 265 nm | 10,200 M⁻¹cm⁻¹ (pH 7) | Biolog Life Science Institute |

| Quantum Yield (Φ) in neutral aqueous solution | 0.028 | [7] |

| Fluorescence Lifetime (τ) in neutral aqueous solution | 2.1 ns | [7] |

Intramolecular Quenching: The Reason for a Modest Quantum Yield

The quantum yield of ε-NAD+ (0.028) is significantly lower than that of its constituent fluorophore, 1,N6-ethenoadenosine 5'-monophosphate (ε-AMP).[7] This is attributed to intramolecular quenching, where the nicotinamide and etheno-adenine rings stack in solution, leading to non-radiative energy transfer and a decrease in fluorescence.[7] In neutral aqueous solution at 25°C, it is estimated that approximately 45% of ε-NAD+ molecules exist in this stacked, quenched conformation.[7] Enzymatic hydrolysis of the pyrophosphate bond in ε-NAD+ separates the two rings, leading to a substantial increase in fluorescence intensity as the quenching is relieved. This property is the basis for many enzymatic assays.

Caption: Equilibrium between stacked and open conformations of ε-NAD+.

Factors Modulating the Quantum Yield of ε-NAD+

The quantum yield of ε-NAD+ is not a fixed value but is highly sensitive to its local environment. Understanding these influences is crucial for assay development and data interpretation.

Solvent Effects

The polarity and viscosity of the solvent can significantly impact the quantum yield of ε-NAD+. Generally, in more viscous and less polar environments, the quantum yield tends to increase. This is because increased viscosity restricts the intramolecular motion that leads to the quenched, stacked conformation. A less polar environment can also favor the more fluorescent, open conformation.

Environmental Factors: pH and Temperature

While specific quantitative data for the effect of pH and temperature on the quantum yield of ε-NAD+ is not extensively reported, studies on the closely related NADH molecule provide valuable insights.

-

pH: The fluorescence of NADH is relatively stable over a pH range of 5 to 10.[5] Below pH 5, a decrease in fluorescence intensity is observed.[5] It is reasonable to expect a similar trend for ε-NAD+, although the etheno-modification may alter the pKa values of the adenine moiety.

-

Temperature: Increasing the temperature generally leads to a decrease in the fluorescence quantum yield of NADH.[5] This is due to an increase in the rate of non-radiative decay processes at higher temperatures.

Enzyme Binding: A Powerful Tool for Probing Molecular Interactions

The binding of ε-NAD+ to an enzyme can cause a significant change in its quantum yield. This change provides valuable information about the enzyme's active site and the conformation of the bound coenzyme.

-

Enhancement of Fluorescence: If the enzyme's binding pocket forces ε-NAD+ into an extended, open conformation, a substantial increase in quantum yield is observed. This is often the case with dehydrogenases.

-

Quenching of Fluorescence: Conversely, if the binding site environment promotes quenching, for example, through interactions with specific amino acid residues like tryptophan, a decrease in quantum yield can occur.[8]

This sensitivity to the local environment makes ε-NAD+ an excellent probe for studying enzyme-ligand interactions and for screening for compounds that bind to the NAD+ pocket.

Experimental Determination of ε-NAD+ Quantum Yield: A Step-by-Step Protocol

The relative quantum yield of ε-NAD+ can be determined by comparing its fluorescence to that of a well-characterized standard with a known quantum yield, such as quinine sulfate.[9]

Materials and Reagents

-

ε-NAD+

-

Quinine sulfate (quantum yield standard, Φ = 0.54 in 0.1 M H₂SO₄)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

High-purity water

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Experimental Workflow

Caption: Workflow for relative quantum yield determination.

Detailed Protocol

-

Solution Preparation:

-

Prepare a stock solution of ε-NAD+ in the desired buffer.

-

Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.

-

From the stock solutions, prepare a series of dilutions of both ε-NAD+ and quinine sulfate in their respective solvents, ensuring that the absorbance at the chosen excitation wavelength (e.g., 300 nm for ε-NAD+) is below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using a spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a fluorometer, record the fluorescence emission spectra of all solutions.

-

Use the same excitation wavelength for both the ε-NAD+ and quinine sulfate solutions.

-

Ensure that the instrument settings (e.g., slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both ε-NAD+ and quinine sulfate. The resulting plots should be linear.

-

The slope of these plots represents the term (Integrated Fluorescence / Absorbance).

-

-

Quantum Yield Calculation:

-

The quantum yield of ε-NAD+ (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard (0.54 for quinine sulfate).

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

Applications in Drug Discovery and Research

The unique fluorescent properties of ε-NAD+ make it a powerful tool in drug discovery, particularly for enzymes that utilize NAD+.

High-Throughput Screening (HTS) for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair and are important targets for cancer therapy.[10] PARP1, in particular, consumes NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage.[10] The activity of PARP1 can be monitored using ε-NAD+ as a substrate. In its intact form, the fluorescence of ε-NAD+ is quenched. Upon cleavage by PARP1, the fluorescent ε-ADP-ribose is released, leading to an increase in fluorescence. This principle forms the basis of a robust HTS assay for identifying PARP1 inhibitors.[2]

Caption: Schematic of a PARP1 inhibition assay using ε-NAD+.

Characterizing Enzyme Kinetics and Binding

Changes in the fluorescence of ε-NAD+ upon binding to an enzyme can be used to determine binding affinities (Kd) and to study the kinetics of enzyme-catalyzed reactions. The increase or decrease in fluorescence provides a direct readout of the binding event, allowing for the determination of association and dissociation rate constants.

Photostability Considerations

Like all fluorophores, ε-NAD+ is susceptible to photodegradation, or photobleaching, upon prolonged exposure to excitation light. This can lead to a decrease in fluorescence intensity over time and can affect the accuracy of quantum yield measurements. To minimize photobleaching:

-

Use the lowest possible excitation intensity.

-

Minimize the exposure time of the sample to the excitation light.

-

Prepare fresh solutions and protect them from light.

-

For time-course experiments, it is important to have a control to monitor for photobleaching.

Conclusion

The quantum yield of nicotinamide 1,N6-ethenoadenine dinucleotide is a fundamental property that dictates its effectiveness as a fluorescent probe. While its quantum yield in aqueous solution is modest due to intramolecular quenching, this very property, and its sensitivity to the local environment, make it an exceptionally powerful tool for studying NAD+-dependent enzymes. By understanding the factors that influence its fluorescence and by employing rigorous experimental protocols, researchers can leverage the unique characteristics of ε-NAD+ to advance our understanding of critical biological processes and to accelerate the discovery of new therapeutic agents.

References

-

Rover Jr, L., et al. (1998). Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. Analytical Biochemistry, 260(1), 50-55. [Link]

-

Park, D. H., et al. (2019). Nicotinamide adenine dinucleotide as a photocatalyst. Science Advances, 5(7), eaav2238. [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

-

Patalag, L. J., et al. (2021). Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase. Biomedical Optics Express, 12(10), 6299-6316. [Link]

-

Thakur, M. K., et al. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. bioRxiv. [Link]

-

Gafni, A., & Brand, L. (1976). Dynamic and static quenching of 1,N6-ethenoadenine fluorescence in nicotinamide 1,N6-ethenoadenine dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine. Biochemistry, 15(15), 3165-3171. [Link]

-

Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(3), 515-520. [Link]

-

Patalag, L. J., et al. (2021). Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase. ResearchGate. [Link]

-

Kühn, O., et al. (2023). The Unexpected Functional Diversity of Photoexcited NAD. bioRxiv. [Link]

-

Lall, N., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. PubMed. [Link]

-

Gafni, A. (1975). Dynamic and static quenching of 1,N6-ethenoadenine fluorescence in nicotinamide 1,N6-ethenoadenine dinucleotide and in 1,N6-ethe. Proceedings of the National Academy of Sciences, 72(8), 3096-3100. [Link]

-

Blacker, T. S., et al. (2014). NAD(P)H binding configurations revealed by time-resolved fluorescence and two-photon absorption. Biophysical Journal, 106(2), 437-446. [Link]

-

Thakur, M. K., et al. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. bioRxiv. [Link]

-

Hu, L., et al. (2020). NAD+ administration profoundly decreases UVC-induced skin damage by attenuating oxidative stress, inflammation, DNA damage and apoptosis. Frontiers in Pharmacology, 11, 595. [Link]

-

Papeo, G., et al. (2015). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ACS Medicinal Chemistry Letters, 6(11), 1141-1146. [Link]

-

Blacker, T. S., et al. (2014). NAD(P)H binding configurations revealed by time-resolved fluorescence and two-photon absorption. Biophysical Journal, 106(2), 437-446. [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Kühn, O., et al. (2023). The Unexpected Functional Diversity of Photoexcited NAD. bioRxiv. [Link]

-

Rover Jr, L., et al. (1998). Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. PubMed. [Link]

-

Michels, J., et al. (2018). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. Nature Communications, 9(1), 2678. [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Wang, H. W., et al. (2011). Reduced Nicotinamide Adenine Dinucleotide (NADH) Fluorescence for the Detection of Cell Death. Journal of Biomedical Optics, 16(3), 037004. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. static.horiba.com [static.horiba.com]

- 5. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Dynamic and static quenching of 1,N6-ethenoadenine fluorescence in nicotinamide 1,N6-ethenoadenine dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. edinst.com [edinst.com]

- 10. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Application of Fluorescent NAD+ Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and application of fluorescent nicotinamide adenine dinucleotide (NAD+) analogs. Moving beyond a simple recitation of protocols, this document delves into the rationale behind the design of these powerful molecular tools and their practical implementation in academic and industrial research. We will explore the evolution of these analogs, from early discoveries to the sophisticated probes used today to unravel the complexities of NAD+ metabolism and to accelerate drug discovery.

The Central Role of NAD+ and the Quest for Visibility

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions essential for energy production.[1] Beyond its role in bioenergetics, NAD+ is a key substrate for a variety of signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/BST1, which are involved in a myriad of cellular processes such as DNA repair, gene expression, and calcium signaling.[2]

The native forms of NAD+ and its reduced counterpart, NADH, possess intrinsic spectroscopic properties. NADH fluoresces at around 460 nm when excited at approximately 340 nm, while NAD+ is non-fluorescent.[1] This difference has been historically exploited to monitor the activity of NAD+-dependent dehydrogenases. However, the relatively low quantum yield of NADH (~2%) and the lack of fluorescence from NAD+ limit their utility in many experimental contexts, particularly for studying the non-redox roles of NAD+ and for high-sensitivity assays.[1][3] This created a critical need for the development of fluorescent NAD+ analogs that could serve as versatile reporters of enzymatic activity and NAD+ dynamics in various biological systems.

A Journey into the Design and Synthesis of Fluorescent NAD+ Analogs

The core principle behind the design of most fluorescent NAD+ analogs is the chemical modification of the adenine moiety to introduce a fluorophore, while preserving the molecule's ability to be recognized and utilized by NAD+-dependent enzymes. The choice of fluorophore and its point of attachment are critical considerations that influence the analog's spectroscopic properties, enzymatic compatibility, and cell permeability.

The Pioneer: 1,N6-Ethenoadenine (ε-Adenine) Analogs

The first significant breakthrough in this field was the synthesis of nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+).[4] This analog is synthesized by reacting NAD+ with chloroacetaldehyde, which forms a fluorescent tricyclic ethenoadenine ring system.[4]

Experimental Protocol: Synthesis of ε-NAD+

This protocol is adapted from the original synthesis described by Barrio et al. (1972).[4]

Materials:

-

Nicotinamide adenine dinucleotide (NAD+)

-

Chloroacetaldehyde (handle with extreme care in a fume hood, as it is a hazardous substance)

-

Sodium acetate buffer (pH 4.0)

-

Dowex 1-X8 (chloride form) resin

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Dissolve NAD+ in a sodium acetate buffer (pH 4.0).

-

Add a solution of chloroacetaldehyde to the NAD+ solution.

-

Incubate the reaction mixture at room temperature in the dark for an extended period (e.g., 48-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

After the reaction is complete, adjust the pH of the solution to neutral with NaOH.

-

Apply the reaction mixture to a Dowex 1-X8 column (chloride form).

-

Wash the column with water to remove unreacted starting materials and salts.

-

Elute the ε-NAD+ from the column using a gradient of HCl.

-

Neutralize the fractions containing ε-NAD+ with NaOH.

-

Lyophilize the pooled fractions to obtain ε-NAD+ as a solid.

-

Characterize the final product using UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.

The fluorescence of ε-NAD+ is significantly quenched due to intramolecular stacking between the ethenoadenine and nicotinamide rings.[5] Upon enzymatic cleavage of the pyrophosphate bond or the nicotinamide-ribose linkage, this quenching is relieved, leading to a substantial increase in fluorescence intensity.[4] This property makes ε-NAD+ a valuable tool for continuous, real-time monitoring of NAD+-consuming enzymes like NADases and phosphodiesterases.[4]

Expanding the Toolkit: 8-Substituted and Other Adenosine-Modified Analogs

While ε-NAD+ proved to be a foundational tool, its bulky etheno group can sometimes hinder its interaction with certain enzymes. This led to the development of other adenosine-modified analogs, with a particular focus on substitutions at the C8 position of the adenine ring. These 8-substituted NAD+ analogs can be synthesized via a one-pot, two-step process involving bromination of NAD+ followed by a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups.[3][6] This modular synthetic approach allows for the fine-tuning of the analog's fluorescent properties.[3]

Diagram: Synthesis of 8-Substituted NAD+ Analogs

Caption: Synthetic route to 8-substituted NAD+ analogs.

Another innovative approach involves the use of isomorphic and isofunctional adenosine analogs like isothiazolo[4,3-d]pyrimidine riboside (tzA) and thieno[3,4-d]pyrimidine riboside (thA).[7] These analogs closely mimic the size and hydrogen bonding pattern of adenosine, leading to better acceptance by many enzymes.[7] The corresponding NAD+ analogs, NtzAD+ and NthAD+, exhibit favorable spectroscopic properties, including red-shifted absorption and emission, which minimizes interference from cellular autofluorescence.[7]

Chemoenzymatic and Enzymatic Synthesis

Purely chemical syntheses of NAD+ analogs can be complex and may result in low yields. Chemoenzymatic and fully enzymatic approaches offer elegant alternatives. For instance, NthAD+ can be synthesized by the enzymatic conversion of synthetic thATP by nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1).[7][8] This method provides high yields and stereospecificity.[8]

Experimental Protocol: Enzymatic Synthesis of NthAD+

This protocol is based on the method described by Summer et al.[8]

Materials:

-

thATP (synthetic)

-

Nicotinamide mononucleotide (NMN)

-

Nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1)

-

Inorganic pyrophosphatase (PPase)

-

Tris-HCl buffer (pH 7.5)

-

MgCl2, KCl, NaCl

-

HPLC system for purification

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, NaCl, thATP, NMN, and PPase.

-

Equilibrate the mixture at 37°C.

-

Initiate the reaction by adding NMNAT1.

-

Incubate the reaction at 37°C for several hours, monitoring the formation of NthAD+ by HPLC.

-

Stop the reaction by freezing.

-

Purify the NthAD+ from the reaction mixture using preparative HPLC.

-

Lyophilize the purified fractions to obtain NthAD+ as a solid.

Click Chemistry for Bioorthogonal Labeling

The introduction of "clickable" functional groups, such as alkynes, into the NAD+ scaffold has opened up new avenues for bioorthogonal labeling.[3] These alkyne-tagged NAD+ analogs can be fed to cells and incorporated into ADP-ribose chains by enzymes like PARPs. Subsequently, a fluorescent reporter molecule containing an azide group can be attached via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. This allows for the specific visualization and identification of ADP-ribosylated proteins in vitro and in living cells.[6]

Spectroscopic Properties: A Comparative Overview

The utility of a fluorescent NAD+ analog is largely determined by its spectroscopic properties, including its excitation and emission maxima, quantum yield (Φ), and fluorescence lifetime (τ). The ideal analog for a particular application will have properties that are well-matched to the available instrumentation and that minimize background interference.

| Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Applications | Reference(s) |

| NADH | ~340 | ~460 | ~0.02 | Intrinsic fluorescence, used for dehydrogenase assays. Low quantum yield. | [1] |

| ε-NAD+ | ~300 | ~410 | Low (quenched), increases upon hydrolysis | First generation analog, good for NADase and phosphodiesterase assays. | [4][9] |

| 8-(Pyrrol-2-yl)-NAD+ | ~320 | ~440 | Moderate, increases upon hydrolysis | 8-substituted analog with good fluorescence enhancement. | [5] |

| NtzAD+ | ~338 | ~411 | Moderate | Isomorphic analog with red-shifted spectra. | [3][7] |

| NthAD+ | ~341 | ~431 | Higher than NtzAD+ | Highly emissive isomorphic analog. | [7][8] |

| Coumarin-based | Varies (e.g., ~400) | Varies (e.g., ~470) | High | Bright fluorophores with tunable properties. | [10][11] |

| Dansyl-based | Varies (e.g., ~340) | Varies (e.g., ~520) | Environment-sensitive | Useful for studying protein binding and conformational changes. | [12] |

Note: Spectroscopic properties can vary depending on the solvent and local environment.

Applications in Research and Drug Discovery

Fluorescent NAD+ analogs have become indispensable tools in a wide range of research areas, from fundamental enzymology to high-throughput drug screening.

Real-Time Monitoring of Enzyme Activity

The change in fluorescence upon enzymatic conversion makes these analogs ideal for continuous, real-time assays of NAD+-consuming enzymes.

Diagram: Principle of a Continuous Enzyme Assay

Caption: Real-time monitoring of enzyme activity.

-

Sirtuins: The deacetylation reaction catalyzed by sirtuins consumes NAD+. Fluorescent assays using ε-NAD+ or other analogs can be used to screen for sirtuin inhibitors or activators, which are of great interest for treating age-related diseases and cancer.[13][14]

-

PARPs: PARP inhibitors are a clinically important class of anti-cancer drugs. High-throughput screening assays using fluorescent NAD+ analogs can be employed to identify and characterize new PARP inhibitors.[15][16]

-

NADases/CD38: The NAD-glycohydrolase activity of enzymes like CD38 can be readily monitored using the fluorescence increase of ε-NAD+ upon its hydrolysis.[13]

High-Throughput Screening (HTS) for Drug Discovery

The fluorescence-based nature of these assays makes them highly amenable to miniaturization and automation for HTS. A typical HTS protocol for an NAD+-consuming enzyme would involve:

Experimental Protocol: High-Throughput Screening Assay

Materials:

-

Fluorescent NAD+ analog (e.g., ε-NAD+)

-

Purified recombinant enzyme (e.g., PARP-1, SIRT1)

-

Assay buffer

-

Compound library

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Dispense the assay buffer into the wells of a 384-well plate.

-

Add the compounds from the library to the wells.

-

Add the purified enzyme to the wells and incubate to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorescent NAD+ analog.

-

Incubate the plate at the optimal temperature for the enzyme.

-

Read the fluorescence intensity at appropriate time points using a plate reader.

-

Identify "hits" as compounds that significantly alter the fluorescence signal compared to controls.

Live-Cell Imaging of NAD+ Dynamics

While small molecule fluorescent NAD+ analogs can be used for in vitro assays, their application in live-cell imaging is often limited by poor cell permeability. To overcome this, genetically encoded biosensors for NAD+ have been developed. These sensors are fusion proteins that combine an NAD+-binding domain with a fluorescent protein.[17] Binding of NAD+ induces a conformational change in the sensor, leading to a change in its fluorescence properties. These sensors can be targeted to specific subcellular compartments, allowing for the real-time visualization of NAD+ dynamics in the nucleus, mitochondria, and cytoplasm.[17]

Future Perspectives

The field of fluorescent NAD+ analogs continues to evolve, with ongoing efforts to develop probes with improved photophysical properties, enhanced enzymatic compatibility, and better cell permeability. The development of new bioorthogonal chemistries will further expand the toolkit for labeling and tracking NAD+-related processes in living systems. These next-generation probes, coupled with advanced imaging techniques like fluorescence lifetime imaging microscopy (FLIM) and super-resolution microscopy, will undoubtedly provide unprecedented insights into the multifaceted roles of NAD+ in health and disease, and will continue to be a driving force in the discovery of new therapeutics.[18][19]

References

-

Depaix, A., & Kowalska, J. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 24(22), 4043. [Link]

-

Hupp, A. M., & Denu, J. M. (2017). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. In Methods in Molecular Biology (Vol. 1608, pp. 29–43). Humana Press, New York, NY. [Link]

-

Summer, H., Schneider, M., Knehans, T., & Marx, A. (2019). Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features. Chemistry (Weinheim an der Bergstrasse, Germany), 25(5), 1163–1167. [Link]

- Pergolizzi, G. (2012). Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes. University of East Anglia.

-

Zhang, Y., & Li, W. (2020). Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase. Molecules, 25(18), 4239. [Link]

-

Wang, Y., Zhang, Y., & Li, J. (2017). Synthesis of 8-substituted NAD⁺ analogs designed as inhibitors of sirtuins. ResearchGate. [Link]

-

Zhang, Y., & Li, W. (2021). Discovery of an NAD+ analogue with enhanced specificity for PARP1. RSC Chemical Biology, 2(3), 875–880. [Link]

-

Summer, H., Schneider, M., Knehans, T., & Marx, A. (2019). Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features. Chemistry (Weinheim an der Bergstrasse, Germany), 25(5), 1163–1167. [Link]

-

Wikipedia contributors. (2024). Nicotinamide adenine dinucleotide. In Wikipedia, The Free Encyclopedia. [Link]

-

Paquet-Durand, F., Sothgate, A., & Michalakis, S. (2021). Molecular structures of NAD + -analogues used in this study. ResearchGate. [Link]

-

Barrio, J. R., Secrist, J. A., & Leonard, N. J. (1972). A fluorescent analog of nicotinamide adenine dinucleotide. Proceedings of the National Academy of Sciences of the United States of America, 69(8), 2039–2042. [Link]

-

Hupp, A. M., & Denu, J. M. (2017). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. ResearchGate. [Link]

-

Purdue University Graduate School. (2023). enzymatic synthesis and application of etheno-nad + for studying bacterial adp-ribosylation of ubiquitin. [Link]

-

Ser-bryan, L. S. T., & Scot-esmu, J. (2021). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Science Publishing. [Link]

-

Zhao, Y., & Yang, Y. (2020). Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. PubMed Central. [Link]

-

Yang, Y., & Zhao, Y. (2023). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. PubMed Central. [Link]

-

Wilhelmsson, L. M., & Sandin, P. (2007). Fluorescence quantum yields, fluorescence lifetimes, radiative rate... ResearchGate. [Link]

-

ResearchGate. (2018). (PDF) Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]

-

Ranjit, S., & Gratton, E. (2019). Determination of the metabolic index using the fluorescence lifetime of free and bound NADH in the phasor approach. PubMed Central. [Link]

-

Li, J., & Walz, A. J. (2023). Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. ACS Bio & Med Chem Au. [Link]

-

Wang, R., & Zhang, Y. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]

-

Mai, A., & Valente, S. (2012). Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets. PubMed Central. [Link]

-

ResearchGate. (2017). (PDF) An optimized fluorescence assay for screening novel PARP-1 inhibitors. [Link]

-

BIOLOG Life Science Institute. (n.d.). Technical Information about ε-NAD+. [Link]

-

ResearchGate. (2014). (PDF) Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. [Link]

-

ResearchGate. (2018). Comparison of the NAD(P)H fluorescence lifetimes of the bound forms of... [Link]

-

Rovira, A., & Tor, Y. (2017). 31 December 2025 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Emissive Synthetic Co. AperTO. [Link]

-

Kim, D., & Jung, J. (2018). Review Article Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Semantic Scholar. [Link]

-

Sbardella, G., & Castellano, S. (2024). Discovery and characterization of a new class of NAD+-independent SIRT1 activators. AIR Unimi. [Link]

-

Schwarzländer, M., & Wagner, S. (2021). In Vivo NADH/NAD+ Biosensing Reveals the Dynamics of Cytosolic Redox Metabolism in Plants. Oxford Academic. [Link]

-

ResearchGate. (2021). NMNAT1‐mediated synthesis of native NAD⁺ and emissive analogues... [Link]

-

Resch-Genger, U., & Hoffmann, K. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

ResearchGate. (2018). Benzo[ g ]coumarin-Based Fluorescent Probes for Bioimaging Applications. [Link]

-

Blacker, T. (2013). Monitoring cell metabolism with NAD(P)H fluorescence lifetime imaging. UCL Discovery. [Link]

-

Szulczewski, M. L., & Eliceiri, K. W. (2020). Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging. PubMed Central. [Link]

-

Kane, A. E., & Sinclair, D. A. (2018). Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. PubMed Central. [Link]

-

Sheng, J., & Wu, J. (2023). Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. MDPI. [Link]

-

Hudson, R. H. E., & Matarazzo, A. (2015). (PDF) Fluorescent adenosine analogs: A comprehensive survey. ResearchGate. [Link]

-

YouTube. (2024). Optimizing live-cell imaging: From probe to FLIM-STED integration. [Link]

Sources

- 1. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogs and Derivatives of NAD - Jena Bioscience [jenabioscience.com]

- 3. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112437813A - Method for industrially producing NAD (nicotinamide adenine dinucleotide) by enzyme method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biolog.de [biolog.de]

- 10. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

Methodological & Application

Measuring PARP Activity with Fluorescent NAD+ Analogs: An In-Depth Guide

Introduction: The Critical Role of PARP and the Need for Robust Activity Assays

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to a multitude of cellular processes, most notably the DNA damage response (DDR).[1][2][3] Upon detecting DNA strand breaks, PARP1, the most abundant and well-studied member of the family, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones.[1][2] This process, known as PARylation, utilizes nicotinamide adenine dinucleotide (NAD+) as its sole substrate, consuming it to transfer ADP-ribose units.[2] The resulting PAR polymer acts as a scaffold, recruiting other DNA repair factors to the site of damage and initiating repair pathways.[4]

Given this pivotal role, dysregulation of PARP activity is implicated in various diseases, and PARP inhibitors have emerged as a successful class of therapeutics, particularly in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[1][5] This has driven a significant need for robust, sensitive, and high-throughput methods to accurately measure PARP activity for both basic research and drug discovery.

Traditionally, PARP activity has been measured using methods involving radiolabeled[6] or biotinylated NAD+.[1] However, these methods have notable drawbacks. Radioisotope-based assays pose safety and disposal challenges, while biotin-based assays often require multiple wash and incubation steps, making them laborious and less suitable for high-throughput screening (HTS).[1] Furthermore, the use of modified NAD+ analogs in these older formats can introduce altered kinetics compared to the native substrate, potentially complicating the interpretation of results.[1]

This guide focuses on a powerful alternative: the use of fluorescent NAD+ analogs. These smart probes provide a direct, real-time, and homogeneous format for measuring PARP activity, overcoming many of the limitations of previous methods. We will delve into the scientific principles, provide detailed, field-proven protocols, and offer expert insights to enable researchers to confidently implement these assays.

Assay Principle: Illuminating PARP Activity

The core principle of these assays is elegantly simple. A specially designed NAD+ analog, which is intrinsically non-fluorescent or weakly fluorescent, is used as a substrate for the PARP enzyme. When PARP cleaves this analog to transfer the ADP-ribose moiety, it releases a fluorescent product. The increase in fluorescence intensity is directly proportional to the enzymatic activity of PARP.

One of the most widely used and validated fluorescent analogs is 1,N6-ethenonicotinamide adenine dinucleotide (ε-NAD+) .[7][8] In its intact form, ε-NAD+ exhibits minimal fluorescence. However, upon cleavage by PARP, it yields etheno-ADP-ribose (ε-ADP-ribose) , a highly fluorescent molecule.[7] This allows for continuous, real-time monitoring of the reaction progress in a simple mix-and-read format.

dot

Figure 1: Principle of the fluorescent PARP activity assay. Activated PARP1 consumes the ε-NAD+ substrate, incorporating ε-ADP-ribose into a PAR chain and releasing the highly fluorescent product, which is then detected.

Advantages of the Fluorescent Analog Method:

-

Homogeneous Format: The assay is a simple "mix-and-read" procedure, eliminating wash steps and making it ideal for automation and HTS.[1]

-

Real-Time Kinetics: The continuous nature of the fluorescence signal allows for the measurement of initial reaction velocities and detailed kinetic studies.[7]

-

High Sensitivity: Fluorescence detection is inherently sensitive, allowing for the use of low enzyme concentrations.

-

Reduced Interference: Compared to absorbance-based assays, fluorescence is less prone to interference from colored compounds in screening libraries.

-

Non-Radioactive: Eliminates the safety and regulatory burdens associated with radioisotopes.

Key Reagents and Considerations

Successful implementation of this assay requires careful preparation and consideration of each component.

| Reagent | Key Considerations & Recommendations |

| Recombinant PARP1 Enzyme | Use a high-purity, active enzyme. The final concentration should be optimized to ensure the reaction remains in the linear range for the desired assay duration. A typical starting range is 10-100 ng per reaction.[1] |

| Activated DNA | PARP1 activity is dependent on the presence of DNA strand breaks.[4] Commercially available "activated" or "nicked" DNA (e.g., DNase I-treated calf thymus DNA) is required to stimulate the enzyme. The optimal concentration should be determined empirically, but a common starting point is 50-100 ng/µL.[9] |

| Fluorescent NAD+ Analog | ε-NAD+ (1,N6-etheno-NAD+) is the most common. It is light-sensitive and should be stored protected from light at -70°C.[8] Prepare fresh dilutions for each experiment. Other analogs like 6-Fluo-10-NAD+ are available for specific applications like in-situ tissue staining.[10] |

| Assay Buffer | A typical buffer consists of Tris-HCl (pH 7.5-8.0), MgCl₂, and a reducing agent like DTT. The final composition should support optimal enzyme activity. A common formulation is 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂.[9] |

| PARP Inhibitor (Control) | A well-characterized PARP inhibitor (e.g., Olaparib, Veliparib, or 3-Aminobenzamide) is essential as a negative control and for validating inhibitor screening assays.[7] |

| Microplates | Use black, opaque-bottom 96-well or 384-well microplates to minimize background fluorescence and prevent well-to-well crosstalk. |

Protocol 1: Biochemical PARP1 Activity Assay for HTS

This protocol is designed for a 96-well plate format to determine PARP1 activity and screen for inhibitors using recombinant enzyme.

Step 1: Reagent Preparation

-

PARP1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.

-

Activated DNA Working Solution: Dilute stock activated DNA to 0.25 mg/mL in PARP1 Assay Buffer. Keep on ice.

-

ε-NAD+ Working Solution: Dilute the ε-NAD+ stock to a 2X final concentration (e.g., 400 µM for a 200 µM final concentration) in PARP1 Assay Buffer. Protect from light and keep on ice.

-

PARP1 Enzyme Working Solution: Thaw recombinant PARP1 on ice. Dilute to a 2X final concentration (e.g., 20 ng/µL for a 10 ng/µL final concentration) in PARP1 Assay Buffer. Prepare this solution just before use and keep on ice. Note: The optimal enzyme concentration should be determined empirically by titration to achieve a robust signal within the linear range of the reaction.

-

Test Compounds/Inhibitor Control: Prepare serial dilutions of test compounds and a known inhibitor (e.g., Olaparib) at 4X the final desired concentration in assay buffer containing the appropriate final concentration of solvent (e.g., DMSO).

Step 2: Assay Plate Setup

It is critical to include proper controls in every experiment.

| Well Type | Reagent 1 (25 µL) | Reagent 2 (25 µL) |

| 100% Activity Control | 2X PARP1 Enzyme + 2X Activated DNA | 2X ε-NAD+ |

| No Enzyme Control | Assay Buffer + 2X Activated DNA | 2X ε-NAD+ |

| No DNA Control | 2X PARP1 Enzyme + Assay Buffer | 2X ε-NAD+ |

| Inhibitor Control | 2X PARP1 Enzyme + 2X Activated DNA + 4X Inhibitor | 2X ε-NAD+ |

| Test Compound | 2X PARP1 Enzyme + 2X Activated DNA + 4X Compound | 2X ε-NAD+ |

Note on volumes for inhibitor/compound wells: A common approach is to add 12.5 µL of 4X inhibitor/compound, 12.5 µL of a 4X Enzyme/DNA mix, and then initiate with 25 µL of 2X ε-NAD+.

Step 3: Reaction and Measurement

-

Add 25 µL of Reagent 1 mixture (Enzyme, DNA, Buffer, Inhibitor as required) to the appropriate wells of a black 96-well plate.

-

Optional Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow inhibitors to bind to the enzyme.[7]

-

Initiate the reaction by adding 25 µL of Reagent 2 (2X ε-NAD+ working solution) to all wells. Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

-

Immediately place the plate in a fluorescence plate reader pre-set to the desired reaction temperature (e.g., 30°C or 37°C).

-

Measure the fluorescence intensity kinetically over 30-60 minutes.

dot

Figure 2: Workflow for the biochemical PARP1 activity assay.

Protocol 2: Cell-Based PARP Activity Assay

This protocol allows for the measurement of PARP activity within the context of the cellular environment, which can be crucial for understanding the effects of compounds on intracellular targets. It uses digitonin to selectively permeabilize the plasma membrane, allowing the fluorescent NAD+ analog to enter the cell and access nuclear PARP enzymes.

Step 1: Cell Culture and Plating

-

Culture cells of interest (e.g., A549, HeLa) to ~80-90% confluency.

-

Seed cells into a black, clear-bottom 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay. Allow cells to adhere overnight.

Step 2: Compound Treatment and Permeabilization

-

Treat cells with test compounds or a known PARP inhibitor for the desired duration (e.g., 1-4 hours). Include vehicle-only (e.g., DMSO) control wells.

-

After treatment, gently wash the cells twice with warm PBS.

-

Prepare a Permeabilization Buffer: Assay Buffer (e.g., 100 mM Tris pH 8.0, 10 mM MgCl₂) containing a low concentration of digitonin (typically 10-50 µg/mL) and activated DNA (50 µg/mL). The optimal digitonin concentration must be empirically determined for each cell line to ensure plasma membrane permeabilization without disrupting organelle membranes.

-

Add the Permeabilization Buffer to each well and incubate for 10-15 minutes at room temperature. This step activates endogenous PARP via the exogenous DNA and allows the NAD+ analog to enter.

Step 3: PARP Reaction and Measurement

-

Prepare a 2X ε-NAD+ solution in Assay Buffer (without digitonin).

-

Initiate the PARP reaction by adding an equal volume of the 2X ε-NAD+ solution to each well.

-

Immediately place the plate in a fluorescence plate reader and measure kinetically as described in Protocol 1, Step 3.

Data Analysis: From Fluorescence to Function

Background Subtraction

For each time point, subtract the average fluorescence of the "No Enzyme" control from all other readings. This corrects for the intrinsic fluorescence of the substrate and buffer components.

Corrected Fluorescence = Fluorescence(Sample) - Fluorescence(No Enzyme Control)

Determining Reaction Velocity (Vmax)

Plot the background-subtracted fluorescence against time for your "100% Activity" control. The initial, linear portion of this curve represents the initial reaction velocity (Vmax). The slope of this linear region (ΔRFU/min) is directly proportional to the PARP activity.

Calculating Percent Inhibition

For inhibitor screening, the activity in the presence of a compound can be expressed as a percentage of the uninhibited control.

% Activity = (Slope(Inhibitor) / Slope(100% Activity)) * 100

% Inhibition = 100 - % Activity

Determining IC50 Values

To determine the potency of an inhibitor, perform the assay with a range of inhibitor concentrations. Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of inhibitor required to reduce PARP activity by 50%.[1]

Scientific Integrity: A Self-Validating System

A robust assay is a self-validating one. The causality behind each experimental choice is designed to ensure the data is trustworthy and interpretable.

-

The DNA-Dependence Check: The "No DNA" control is crucial. PARP1 activity is massively stimulated (up to 1000-fold) by binding to DNA breaks.[4] A low signal in this control confirms that the measured activity is indeed dependent on DNA damage-induced activation and not a result of non-specific NAD+ hydrolysis.

-

Kinetic Considerations: While fluorescent analogs are powerful tools, it's important to acknowledge that their kinetic properties may differ from native NAD+. For example, one study found that the Km of PARP1 for the analog ADO-3′-N3-NAD+ was 524.8 µM, compared to 212.9 µM for native NAD+, indicating a lower affinity.[11] The kcat was also lower for the analog.[11] When establishing an inhibitor screening assay, it is critical to use a concentration of the fluorescent NAD+ analog that is at or below its Km value. Using a saturating concentration can lead to an underestimation of the potency of competitive inhibitors.

-

The Inhibitor Control: Including a known inhibitor like Olaparib serves two purposes. First, it defines the baseline for 100% inhibition. Second, it confirms that the assay is sensitive to known mechanisms of PARP inhibition, validating its use for screening novel compounds.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Very Low Signal | Inactive Enzyme: Improper storage or handling. | Confirm enzyme activity with a positive control from a new lot. Always store PARP1 at -80°C and keep on ice when in use. |

| Omitted Component: Activated DNA or ε-NAD+ was not added. | Carefully review pipetting steps. Use a checklist during assay setup. | |

| Degraded ε-NAD+: Exposure to light or multiple freeze-thaw cycles. | Aliquot ε-NAD+ upon receipt and store protected from light at -70°C. Use a fresh aliquot for each experiment.[8] | |

| Incorrect Filter Set: Plate reader excitation/emission wavelengths are wrong. | Verify plate reader settings are correct for ε-ADP-ribose (Ex: ~310 nm, Em: ~410 nm).[7] | |

| High Background Signal | Contaminated Reagents: Buffer or water may have fluorescent contaminants. | Use high-purity water (e.g., Milli-Q) and fresh, filtered buffer stocks. |

| Compound Interference: Test compound is fluorescent at assay wavelengths. | Run a control with the compound but no enzyme to measure its intrinsic fluorescence and subtract this value. | |

| Plate Type: Using clear or white plates. | Always use black, opaque-walled microplates to minimize background and crosstalk. | |

| Non-linear Reaction Rate | Substrate Depletion: ε-NAD+ is being consumed too quickly. | Decrease the concentration of PARP1 enzyme or shorten the assay time to focus on the initial linear phase. |

| Enzyme Instability: PARP1 is losing activity over the course of the assay. | Ensure the assay buffer conditions (pH, DTT) are optimal. Keep reagents on ice until the reaction is initiated. | |

| Poor Z'-factor in HTS | High Well-to-Well Variability: Inconsistent pipetting or mixing. | Use calibrated multichannel pipettes. Ensure thorough but gentle mixing after adding reagents. |

| Low Signal-to-Background Ratio: Insufficient enzyme activity or high background. | Optimize enzyme and activated DNA concentrations to maximize the assay window. See "High Background Signal" solutions. |

Conclusion

Measuring PARP activity using fluorescent NAD+ analogs like ε-NAD+ offers a powerful, sensitive, and high-throughput compatible method for researchers in DNA repair and drug discovery. By understanding the core principles of the assay, meticulously preparing reagents, and incorporating a comprehensive set of controls, scientists can generate high-quality, reliable data. The protocols and insights provided in this guide serve as a robust foundation for implementing these assays, enabling the detailed characterization of PARP enzyme function and the discovery of next-generation PARP inhibitors.

References

-

Cambronne, X. A., & Kraus, W. L. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. In Methods in Molecular Biology (Vol. 1813, pp. 61-73). Humana Press. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Discovery of an NAD+ analogue with enhanced specificity for PARP1. Chemical Science, 11(1), 103-110. Retrieved from [Link]

-

Sahnoun, S., et al. (2012). Microplate Enzyme Assay Using Fluorescence. University of California, Merced. Retrieved from [Link]

-

James, D. I., et al. (2021). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Journal of Chemistry, 99(1), 1-8. Retrieved from [Link]

-

BIOLOG Life Science Institute. (n.d.). ε-NAD. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Discovery of an NAD+ analogue with enhanced specificity for PARP1. PMC. Retrieved from [Link]

-

Tikhonov, A. A., et al. (2015). High-Throughput Colorimetric Assay for Identifying PARP-1 Inhibitors Using a Large Small-Molecule Collection. Assay and Drug Development Technologies, 13(4), 234-243. Retrieved from [Link]

-

Langelier, M. F., et al. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences, 43(10), 763-777. Retrieved from [Link]

-

Belhadj, S., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. PLoS ONE, 16(1), e0245369. Retrieved from [Link]

-

Thomas, C., et al. (2022). PAR recognition by PARP1 regulates DNA-dependent activities and independently stimulates catalytic activity of PARP1. bioRxiv. Retrieved from [Link]

-

Hanzlikova, H., & Gittens, W. (2018). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Molecular Biology of the Cell, 29(26), 3136-3151. Retrieved from [Link]

-

Cambronne, X. A., & Kraus, W. L. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. SpringerLink. Retrieved from [Link]

-

Langelier, M. F., et al. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 68, 53-61. Retrieved from [Link]

-

James, D. I., et al. (2021). An optimized fluorescence assay for screening novel PARP-1 inhibitors. bioRxiv. Retrieved from [Link]

-

Müller-Steffner, H., et al. (1992). A fluorometric assay for measurement of mono-ADP-ribosyltransferase activity. European Journal of Biochemistry, 209(1), 161-167. Retrieved from [Link]

-

BIOLOG Life Science Institute. (n.d.). Technical Information about 1,N6-Etheno-ADP. Retrieved from [Link]

-

Langelier, M. F., et al. (2021). HPF1 dynamically controls the PARP1/2 balance between initiating and elongating ADP-ribose modifications. Nature Communications, 12(1), 1-16. Retrieved from [Link]

-

Di Mauro, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7623. Retrieved from [Link]

-

Kanzler, M., et al. (2023). PARP1 promotes replication-independent DNA double-strand break formation after acute DNA-methylation damage. bioRxiv. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from [Link]

-

Li, F., & Chen, J. (2019). PARP-1 and its associated nucleases in DNA damage response. DNA Repair, 81, 102660. Retrieved from [Link]

-

Patro, J. N., et al. (2013). Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η. Journal of Biological Chemistry, 288(1), 198-208. Retrieved from [Link]

-

Di Mauro, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. Retrieved from [Link]

-

Hendriks, I. A., et al. (2019). Temporal and Site-Specific ADP-Ribosylation Dynamics upon Different Genotoxic Stresses. Cell Reports, 26(9), 2474-2488.e6. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Etheno-ATP (ε-ATP), Intrinsically Fluorescent Adenosines. Retrieved from [Link]

-

O'Malley, S. M., et al. (2022). Detection and Quantification of DNA by Fluorophore-Induced Plasmonic Current: A Novel Sensing Approach. Biosensors, 12(12), 1121. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. atcc.org [atcc.org]

- 7. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ε-NAD⁺ BIOLOG Life Science Institute [biolog.de]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ADP-Ribosylation Assays Using Nicotinamide 1,N6-Ethenoadenine Dinucleotide (ε-NAD+)

Introduction: Illuminating the Landscape of ADP-Ribosylation

ADP-ribosylation is a critical post-translational modification where the ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) is transferred to a target protein.[1][2] This process, governed by enzymes such as poly(ADP-ribose) polymerases (PARPs), ADP-ribosyltransferases (ARTs), and sirtuins, plays a pivotal role in a myriad of cellular processes including DNA repair, signal transduction, and metabolic regulation.[1][2][3] Consequently, the enzymes that catalyze these reactions have emerged as significant targets for drug discovery in oncology, neurodegenerative disorders, and inflammatory diseases.

To facilitate the discovery and characterization of modulators of these enzymes, robust and sensitive assay methodologies are paramount. Traditional methods often rely on radioactivity or cumbersome antibody-based detection. The advent of fluorescent NAD+ analogs, particularly nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+), has revolutionized the study of ADP-ribosylation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of ε-NAD+ in ADP-ribosylation assays. We will delve into the underlying mechanism, provide detailed protocols for various enzyme classes, and discuss data analysis and interpretation, thereby offering a self-validating framework for the successful implementation of this powerful technology.

The Mechanism of ε-NAD+ Based Assays: A Shift in Fluorescence

The utility of ε-NAD+ as a probe for ADP-ribosylation lies in its unique fluorescent properties. While ε-NAD+ itself is weakly fluorescent, its enzymatic cleavage and subsequent transfer of the ε-ADP-ribose moiety result in a significant increase in fluorescence intensity. The reaction mechanism is as follows:

An ADP-ribosylating enzyme utilizes ε-NAD+ as a substrate, cleaving the bond between the nicotinamide and ribose groups. This process releases nicotinamide and transfers the ε-ADP-ribose to an acceptor molecule, which can be the enzyme itself (auto-ADP-ribosylation), another protein, or a small molecule acceptor. The resulting etheno-ADP-ribose product exhibits a strong fluorescent signal, typically with an excitation maximum around 300-310 nm and an emission maximum around 410 nm.[4] This increase in fluorescence is directly proportional to the enzymatic activity, allowing for real-time, continuous monitoring of the reaction kinetics.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Mechanism of the ε-NAD+ based fluorescence assay.

Core Advantages of the ε-NAD+ Assay Platform

The adoption of ε-NAD+ based assays is driven by several key advantages over traditional methods:

-

Continuous, Real-Time Monitoring: The direct fluorescence readout allows for kinetic studies, enabling the determination of initial reaction velocities and detailed mechanistic investigations.

-

High-Throughput Screening (HTS) Compatibility: The simple, mix-and-read format is readily adaptable to 96- and 384-well plates, making it ideal for screening large compound libraries for potential inhibitors or activators.

-

Non-Radioactive: This eliminates the safety and disposal concerns associated with radiolabeled NAD+.

-

High Sensitivity: The significant increase in fluorescence upon enzymatic turnover provides a robust signal-to-noise ratio.

-

Versatility: The assay can be applied to a wide range of ADP-ribosylating enzymes, including PARPs, sirtuins, and other NAD+-dependent ligases and hydrolases.

Master Protocol: A General Framework for ε-NAD+ ADP-Ribosylation Assays

This master protocol provides a foundational workflow that can be adapted for specific enzymes. The key to a successful assay is the optimization of enzyme and substrate concentrations to ensure linear reaction kinetics.

I. Reagent Preparation

-

Assay Buffer: A common starting point is a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 1 mM DTT. The optimal pH and salt concentrations may vary depending on the specific enzyme and should be empirically determined.

-

ε-NAD+ Stock Solution: Dissolve lyophilized ε-NAD+ in assay buffer to a concentration of 1-10 mM. Determine the precise concentration spectrophotometrically using its extinction coefficient. Aliquot and store at -80°C to minimize freeze-thaw cycles.[4] For working solutions, dilute the stock in assay buffer to the desired concentration (typically 2-10 fold the final assay concentration).

-

Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable storage buffer (e.g., containing glycerol for stability). Aliquot and store at -80°C.

-

Acceptor Molecule (if applicable): For assays measuring the activity of enzymes that transfer ADP-ribose to a specific substrate (e.g., histones for some PARPs), prepare a stock solution of the acceptor molecule in the assay buffer.

-

Inhibitor/Modulator Stock Solutions: Dissolve compounds in 100% DMSO to a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in assay buffer to minimize the final DMSO concentration in the assay (typically ≤1%).

II. Assay Procedure (96-well plate format)

-

Enzyme Preparation: Thaw the enzyme stock on ice. Prepare a working dilution of the enzyme in cold assay buffer. The optimal concentration should be determined by titration to achieve a linear reaction rate for the desired assay duration.

-

Reaction Mix Preparation: Prepare a master mix containing all reaction components except the ε-NAD+ (to initiate the reaction). This typically includes the assay buffer, the enzyme, and any acceptor molecules or activators.

-

Plate Setup:

-

Blank Wells: Add assay buffer only.

-

Negative Control Wells: Add the reaction mix without the enzyme.

-

Positive Control Wells: Add the complete reaction mix.

-

Test Compound Wells: Add the reaction mix and the desired concentration of the test compound.

-

-

Pre-incubation: If screening for inhibitors, pre-incubate the enzyme with the test compounds for 10-15 minutes at the assay temperature to allow for binding to occur.

-

Reaction Initiation: Add the ε-NAD+ working solution to all wells to initiate the reaction. The final volume is typically 50-100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 30-60 minutes. Use an excitation wavelength of ~300-310 nm and an emission wavelength of ~410 nm.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: General experimental workflow for ε-NAD+ assays.

III. Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

-

Initial Velocity (V₀) Calculation: For each well, plot fluorescence intensity against time. The initial, linear portion of this curve represents the initial velocity of the reaction. Calculate the slope of this linear phase (ΔRFU/min).

-

Enzyme Activity Calculation: The enzyme activity is directly proportional to the calculated V₀.

-

Inhibitor Potency (IC₅₀) Determination: For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Percentage of Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

Application-Specific Protocols

PARP-1 Activity Assay for Inhibitor Screening

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibitors are used in cancer therapy.[1][2]

-

Specific Reagents:

-

Recombinant human PARP-1 enzyme.

-

Activated DNA (e.g., commercially available nicked DNA) to stimulate PARP-1 activity.

-

-

Protocol Modifications:

-

Include activated DNA in the reaction mix at a concentration that maximally stimulates PARP-1 activity (typically 10-50 ng/µL).

-

A typical final concentration for ε-NAD+ is 50-200 µM.

-

-

Expected Results: A robust increase in fluorescence in the positive control wells, which is attenuated in the presence of known PARP inhibitors like Olaparib or Veliparib.

| Compound | Target | Reported IC₅₀ (nM) with ε-NAD+ Assay |

| Olaparib | PARP-1/2 | 1-5 |

| Veliparib | PARP-1/2 | 5-10 |

| Rucaparib | PARP-1/2/3 | 1-7 |

| Talazoparib | PARP-1/2 | <1 |

Note: IC₅₀ values are representative and can vary based on assay conditions.

CD38 NAD+ Hydrolase Activity Assay

CD38 is a multifunctional enzyme that acts as a major NAD+ hydrolase in mammalian cells, and its activity is implicated in aging and metabolic diseases.

-

Specific Reagents:

-

Recombinant human CD38 enzyme or cell lysates containing CD38.

-

-

Protocol Modifications:

-

CD38 does not require an activator like DNA.

-

The final concentration of ε-NAD+ can range from 50 to 500 µM, depending on the research question (kinetic characterization vs. inhibitor screening).

-

-

Expected Results: A time-dependent increase in fluorescence that can be inhibited by known CD38 inhibitors such as apigenin.

| Parameter | Value (Representative) |

| Enzyme | Human Recombinant CD38 |

| Substrate | ε-NAD+ |

| Kₘ for ε-NAD+ | 20-50 µM |

| Vₘₐₓ | Enzyme concentration-dependent |

Sirtuin Deacetylase Activity Assay

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes. Their activity can be indirectly measured using a coupled-enzyme assay with ε-NAD+.

-

Specific Reagents:

-

Recombinant human sirtuin (e.g., SIRT1, SIRT2, or SIRT3).

-

An acetylated peptide substrate specific for the sirtuin of interest.

-

A developing enzyme that cleaves the deacetylated peptide, releasing a fluorescent reporter.

-

-

Protocol Modifications:

-

This is a two-step assay. First, the sirtuin deacetylates its substrate in the presence of ε-NAD+.

-

In the second step, a developing enzyme is added to cleave the deacetylated peptide, leading to a fluorescent signal.

-

-

Expected Results: An increase in fluorescence that is dependent on the presence of both the sirtuin and the acetylated peptide substrate. The signal should be diminished by sirtuin inhibitors like nicotinamide.

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| High background fluorescence | Autohydrolysis of ε-NAD+ | Prepare fresh ε-NAD+ solutions; store aliquots at -80°C. Run a no-enzyme control to quantify background. |

| Fluorescent compounds in the test library | Screen compounds for intrinsic fluorescence before the assay. | |

| Contaminated assay buffer or plates | Use high-purity reagents and new, non-treated black microplates. | |

| Low signal or no activity | Inactive enzyme | Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling. |

| Suboptimal assay conditions | Optimize pH, temperature, and ionic strength for the specific enzyme. | |

| Insufficient ε-NAD+ concentration | Titrate ε-NAD+ to determine the optimal concentration (ideally at or above the Kₘ). | |

| Non-linear reaction kinetics | Substrate depletion | Use a lower enzyme concentration or a shorter assay time. |

| Enzyme instability | Add stabilizing agents like BSA or glycerol to the assay buffer. | |

| Product inhibition | Analyze only the initial linear phase of the reaction. |

Conclusion: A Versatile Tool for Discovery and Characterization

The ε-NAD+ based ADP-ribosylation assay is a powerful and versatile platform for the study of NAD+-consuming enzymes. Its simplicity, sensitivity, and adaptability to high-throughput formats make it an invaluable tool for academic research and industrial drug discovery. By understanding the principles outlined in this application note and by carefully optimizing the assay conditions for the specific enzyme of interest, researchers can generate high-quality, reproducible data to advance our understanding of ADP-ribosylation and to accelerate the development of novel therapeutics targeting this critical cellular process.

References

-

Bürkle, A. (2005). Poly(ADP-ribose). The most elaborate metabolite of NAD+. FEBS Journal, 272(18), 4576-4589. [Link]

-

Gupte, R., Liu, Z., & Kraus, W. L. (2017). PARPs and ADP-ribosylation: recent advances linking molecular functions to biological outcomes. Genes & development, 31(2), 101-126. [Link]

-

Hottiger, M. O., Hassa, P. O., Lüscher, B., Schüler, H., & Koch-Nolte, F. (2010). Toward a unified nomenclature for mammalian ADP-ribosyltransferases. Trends in biochemical sciences, 35(4), 208-219. [Link]

-

Sauve, A. A. (2008). NAD+ and vitamin B3: from metabolism to therapies. Journal of pharmacology and experimental therapeutics, 324(3), 883-893. [Link]

-

Zhang, J., & Snyder, S. H. (1994). A novel fluorescence assay for poly(ADP-ribose) polymerase. Journal of neurochemistry, 62(4), 1633-1636. [Link]

-

BIOLOG Life Science Institute. (n.d.). Technical Information about ε-NAD+. Retrieved from [Link]

-

Camacho-Pereira, J., Tarragó, M. G., Chini, C. C., Nin, V., Escande, C., Warner, G. M., ... & Chini, E. N. (2016). CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism. Cell metabolism, 23(6), 1127-1139. [Link]

-

Bai, P., & Cantó, C. (2012). The role of PARP-1 and PARP-2 enzymes in metabolic regulation and disease. Cell metabolism, 16(3), 290-295. [Link]

-

Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287-294. [Link]

-

Lu, Y. R., & Chini, E. N. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. In Nicotinamide Adenine Dinucleotide (NAD+) Metabolism in Health and Disease (pp. 1-15). Humana Press, New York, NY. [Link]

Sources

- 1. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interplay between compartmentalized NAD+ synthesis and consumption: a focus on the PARP family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biolog.de [biolog.de]

Probing Enzyme Dynamics in Real-Time: A Guide to Stopped-Flow Fluorescence Studies with Etheno-NAD+